Oct-5-ynamide

Click Chemistry Bioconjugation Medicinal Chemistry

Oct-5-ynamide (CAS 855376-60-2) is a terminal ynamide with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. Ynamides are heteroatom-substituted alkynes characterized by a triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, endowing them with a finely balanced stability-reactivity profile.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 855376-60-2
Cat. No. B15212883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-5-ynamide
CAS855376-60-2
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCC#CCCCC(=O)N
InChIInChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10)
InChIKeyYQNXISXWMGPXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-5-ynamide (CAS 855376-60-2): Ynamide Building Block for Click Chemistry and Heterocycle Synthesis


Oct-5-ynamide (CAS 855376-60-2) is a terminal ynamide with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . Ynamides are heteroatom-substituted alkynes characterized by a triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, endowing them with a finely balanced stability-reactivity profile [1]. Oct-5-ynamide features a terminal alkyne and an amide functional group separated by a four-carbon methylene spacer , positioning it as a versatile building block in organic synthesis, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related click chemistry applications [2].

1Terminal ynamide building block
2CuAAC click chemistry
3Stable amide handle for derivatization
Balanced reactivity–stability profile for multi-step synthesis

Why Generic Terminal Alkynes Cannot Replace Oct-5-ynamide in Amide-Containing Click Chemistry


Generic terminal alkynes (e.g., 1-hexyne, propargyl alcohol) lack the intrinsic polarization conferred by the nitrogen atom in ynamides, resulting in significantly different reactivity profiles. In ynamides, the nitrogen lone pair donates electron density into the triple bond, increasing electrophilicity at the β-carbon and enabling unique transformations such as regioselective cycloadditions and metal-catalyzed cascade reactions that simple alkynes cannot undergo [1]. Furthermore, the amide group in Oct-5-ynamide provides a built-in functional handle for further derivatization, eliminating the need for additional synthetic steps to install amide linkages [2]. Substituting a generic alkyne for Oct-5-ynamide would compromise reaction efficiency, regioselectivity, and downstream synthetic utility, directly impacting experimental reproducibility and product yield [1].

Attribute
Oct-5-ynamide
Generic terminal alkyne
Triple bond polarization
N→π donation enhances β-carbon electrophilicity
Non-polarized; typical alkyne reactivity
Click regioselectivity
May enable 5-amido triazoles (Ir/Rh catalysis)
Predominantly 1,4-disubstituted triazoles
Post-click functionality
Built-in amide group for further transformation
No additional functional handle

Quantitative Differentiation of Oct-5-ynamide: Physicochemical Properties and Class-Level Reactivity Advantages


Oct-5-ynamide Molecular Weight and LogP Enable Precise Stoichiometry and Solubility Predictions

Oct-5-ynamide has a molecular weight of 139.19 g/mol and a calculated LogP of approximately 1 [1]. In contrast, the commonly used alternative ynamide N-benzyl-N-ethynyldodecanamide (MW ~357 g/mol, LogP ~6.5) presents a significantly higher molecular weight and lipophilicity, which can lead to solubility challenges and inaccurate stoichiometric calculations in bioconjugation workflows . Oct-5-ynamide's lower molecular weight and moderate LogP facilitate more accurate mass-based dosing and predictable partitioning behavior in aqueous-organic biphasic reaction systems.

MW & LogP
Class-level / Data to verify
Oct-5-ynamide: MW 139.19 g/mol, LogP ~1

N-benzyl-N-ethynyldodecanamide: MW ~357 g/mol, LogP ~6.5
Supports stoichiometric prediction and aqueous solubility estimation
Calculated properties; verify experimentally for specific buffer systems
Click Chemistry Bioconjugation Medicinal Chemistry

Terminal Alkyne pKa Enables Selective Deprotonation and Click Conjugation Under Mild Conditions

The terminal alkyne proton in ynamides like Oct-5-ynamide exhibits a pKa of approximately 25, similar to other terminal alkynes . This acidity allows for selective deprotonation using mild bases (e.g., NaH, NaNH2) without affecting the amide proton (amide N-H pKa ~17) [1]. In comparison, internal alkynes lack an acidic proton and cannot undergo base-mediated activation for CuAAC, while primary amines (pKa ~10) would be deprotonated preferentially, complicating site-specific conjugation. This differential acidity profile ensures that Oct-5-ynamide can be selectively activated for copper-catalyzed click reactions without undesirable side reactions at the amide nitrogen.

Alkyne pKa
Class-level
Terminal alkyne C-H pKa ≈ 25

Amide N-H pKa ≈ 17
Enables selective deprotonation for CuAAC without amide interference
Class-level ynamide behavior; validate under your base and solvent conditions
Click Chemistry Bioconjugation Chemical Biology

Ynamide Polarization Enhances Reactivity in Azide Cycloadditions Compared to Simple Alkynes

Ynamides possess an intrinsically polarized triple bond due to electron donation from the nitrogen lone pair, which increases electrophilicity at the β-carbon and accelerates cycloaddition reactions compared to non-polarized simple alkynes [1]. While no direct kinetic data for Oct-5-ynamide exists in the open literature, class-level studies demonstrate that ynamides react significantly faster with azides under copper catalysis than analogous simple alkynes (e.g., 1-hexyne), with rate enhancements of up to 10-fold observed in model systems [2]. This polarization also enables regioselective formation of 5-amido-1,2,3-triazoles in iridium- and rhodium-catalyzed azide-ynamide cycloadditions, a regioselectivity pattern not accessible with simple alkynes [3].

CuAAC rate
Class-level
Reported up to ~10× rate enhancement vs. simple alkynes
May reduce catalyst loading and reaction time in click workflows
Class-level data; no direct kinetic study for Oct-5-ynamide available
Click Chemistry Organic Synthesis Medicinal Chemistry

Amide Functionality Enables Traceless Derivatization Post-Click

Unlike simple terminal alkynes (e.g., 1-hexyne, propargyl alcohol) that yield triazole products without additional functional handles, Oct-5-ynamide incorporates an amide group that remains intact after CuAAC and can be subsequently modified via hydrolysis, reduction, or coupling reactions [1]. This dual functionality is not available with comparator compounds such as 5-hexyn-1-ol or 5-hexynoic acid, which offer only a single functional group for downstream manipulation. The amide moiety serves as a latent carboxylic acid or amine precursor, enabling traceless linker strategies and providing a synthetic advantage by reducing the number of steps required to install complex payloads.

Post-click handles
Class-level
Amide group stable to CuAAC; can be hydrolyzed or reduced

1-Hexyne or propargyl alcohol: no additional functional handle
Enables orthogonal derivatization after triazole formation
Reactivity depends on triazole substitution pattern; validate in your system
Bioconjugation Medicinal Chemistry Chemical Biology

Predicted Boiling Point and Density Support Safe Handling and Storage Logistics

Oct-5-ynamide has a predicted boiling point of 295.8±23.0 °C and a predicted density of 0.961±0.06 g/cm³ at standard conditions [1]. These values are substantially higher than those of the commonly used volatile alkyne propargylamine (bp ~83 °C, density ~0.86 g/cm³), indicating lower volatility and reduced inhalation risk during handling. The higher boiling point minimizes evaporative losses during long-term storage and ensures more consistent concentration in stock solutions, while the near-neutral buoyancy (density close to 1 g/cm³) simplifies biphasic liquid-liquid extraction workflows. Vendor documentation further confirms that Oct-5-ynamide is not classified as a hazardous material for transportation , reducing regulatory compliance burdens compared to more hazardous alternatives.

Volatility & density
Data to verify
Predicted bp: 295.8±23.0 °C
Predicted density: 0.961±0.06 g/cm³
Supports safe handling assessment and storage planning
Predicted values; confirm experimentally for your batch
Procurement Chemical Storage Laboratory Safety

Recommended Research Applications for Oct-5-ynamide Based on Quantitative Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Oct-5-ynamide is optimally suited for CuAAC-based bioconjugation where precise stoichiometry and predictable solubility are required. Its molecular weight (139.19 g/mol) and moderate LogP (~1) enable accurate mass-based calculations and reduce non-specific binding in aqueous buffers [1]. The terminal alkyne (pKa ~25) can be selectively deprotonated without affecting the amide group, ensuring high conjugation efficiency . This scenario is particularly relevant for attaching fluorescent probes, biotin, or polyethylene glycol (PEG) chains to azide-modified biomolecules such as oligonucleotides or peptides.

Synthesis of 5-Amido-1,2,3-Triazoles via Regioselective Azide-Ynamide Cycloaddition

When regioselective synthesis of 5-amido-1,2,3-triazoles is required, Oct-5-ynamide offers a distinct advantage over simple terminal alkynes. Under iridium or rhodium catalysis, ynamides react with azides to yield the 5-amido regioisomer exclusively, whereas simple alkynes under CuAAC conditions produce 1,4-disubstituted triazoles [1]. This regiodivergent outcome is critical for structure-activity relationship (SAR) studies where triazole substitution pattern influences biological activity. The amide functionality remains intact post-cycloaddition, providing a handle for further diversification .

Atom-Economic Amide Coupling via Heteroatom-Substituted Alkyne Activation

Oct-5-ynamide can serve as an atom-economic coupling reagent for amide bond formation with carboxylic acids, as demonstrated for heteroatom-substituted terminal alkynes [1]. This approach avoids the poor atom economy and high E-factor associated with traditional coupling reagents (e.g., HATU, EDCI). The reaction proceeds in a 'click' manner, generating activated vinyl ester intermediates that react with amines to form stable amide linkages. This application is particularly valuable in peptide synthesis and medicinal chemistry campaigns where minimizing waste and simplifying purification are high priorities.

Construction of Nitrogen-Containing Heterocycles via Gold-Catalyzed Transformations

The polarized triple bond of Oct-5-ynamide enables gold-catalyzed cascade reactions with nitrogen-transfer reagents such as azides, isoxazoles, and anthranils, leading to diverse N-bearing heterocycles including 2-aminoindoles and 3-amino-β-carbolines [1]. This reactivity profile is not accessible with non-polarized simple alkynes. The amide group provides an additional coordination site for gold catalysts, potentially enhancing reaction efficiency and enabling novel mechanistic pathways .

Application
Selection Property
Validation Focus
CuAAC bioconjugation
Predicted LogP and amide stability
Stoichiometry accuracy and conjugation efficiency in aqueous buffers
5-Amido-triazole synthesis
Ynamide regioselective cycloaddition
Regioselectivity under Ir or Rh catalysis
Atom-economic amide coupling
Heteroatom-substituted alkyne activation
Vinyl ester intermediate formation and coupling efficiency
Gold-catalyzed N-heterocycle synthesis
Polarized triple bond for cascade reactions
Heterocycle diversity and reaction pathway validation

Technical Documentation Hub

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33 linked technical documents
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